molecular formula C9H5Cl2NO4S B14374796 5-(3,4-Dichlorophenyl)-4-hydroxy-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione CAS No. 89566-28-9

5-(3,4-Dichlorophenyl)-4-hydroxy-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione

Cat. No.: B14374796
CAS No.: 89566-28-9
M. Wt: 294.11 g/mol
InChI Key: AERSRPKWRQABBA-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-4-hydroxy-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione is a chemical compound known for its unique structure and potential applications in various fields This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a 3,4-dichlorophenyl group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-4-hydroxy-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione typically involves the reaction of 3,4-dichloroaniline with carbon disulfide and chloroacetic acid under basic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the thiazole ring by deprotonating the intermediates and promoting cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents may be used to enhance the reaction rate and selectivity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-4-hydroxy-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chlorine atoms can result in various substituted phenyl derivatives.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-4-hydroxy-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism by which 5-(3,4-Dichlorophenyl)-4-hydroxy-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dichlorophenyl)-4-hydroxy-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione is unique due to its thiazole ring structure and the presence of both hydroxy and dichlorophenyl groups

Properties

CAS No.

89566-28-9

Molecular Formula

C9H5Cl2NO4S

Molecular Weight

294.11 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-4-hydroxy-1,1-dioxo-1,2-thiazol-3-one

InChI

InChI=1S/C9H5Cl2NO4S/c10-5-2-1-4(3-6(5)11)8-7(13)9(14)12-17(8,15)16/h1-3,13H,(H,12,14)

InChI Key

AERSRPKWRQABBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)NS2(=O)=O)O)Cl)Cl

Origin of Product

United States

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